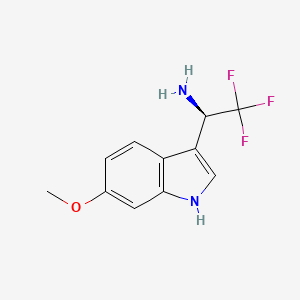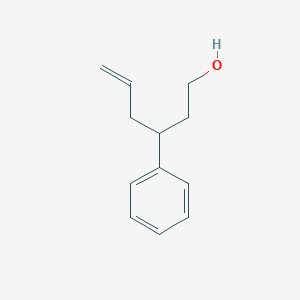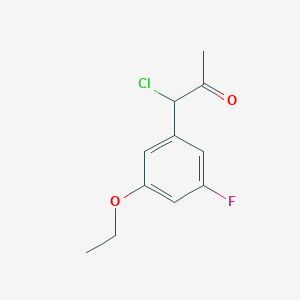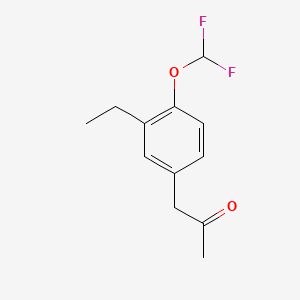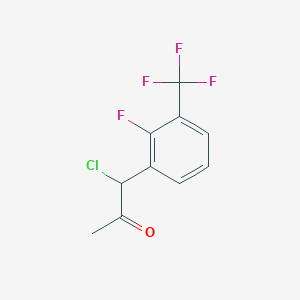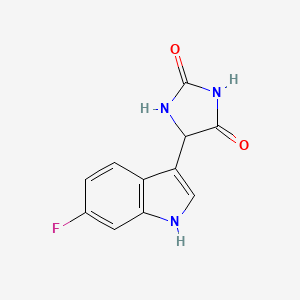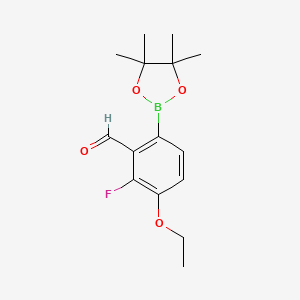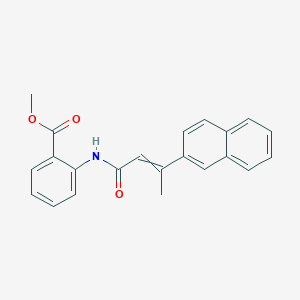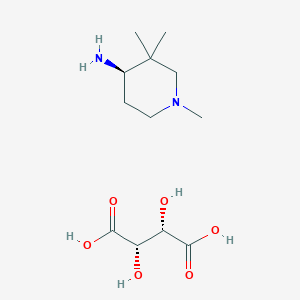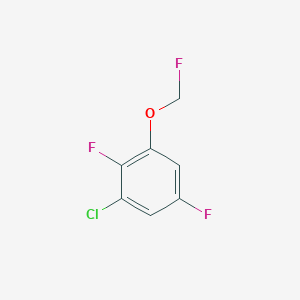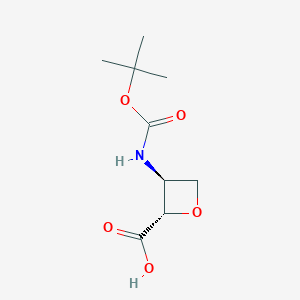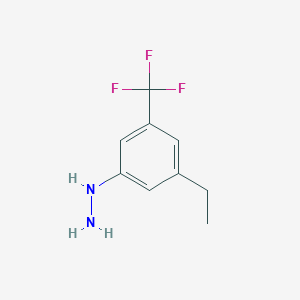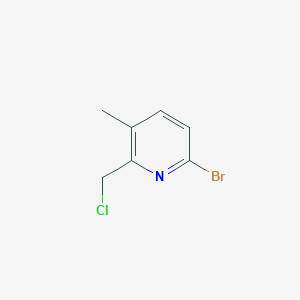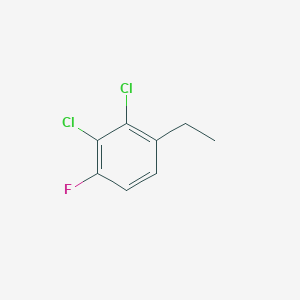
1,2-Dichloro-3-ethyl-6-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-3-ethyl-6-fluorobenzene is an organic compound with the molecular formula C8H7Cl2F and a molecular weight of 193.05 g/mol . It is a derivative of benzene, characterized by the presence of two chlorine atoms, one ethyl group, and one fluorine atom attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dichloro-3-ethyl-6-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific conditions and reagents for the synthesis of this compound include:
Chlorination: Introduction of chlorine atoms to the benzene ring using chlorine gas or other chlorinating agents.
Fluorination: Introduction of a fluorine atom using fluorinating agents such as hydrogen fluoride or fluorine gas.
Ethylation: Introduction of an ethyl group using ethylating agents like ethyl chloride or ethyl bromide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalysts: Use of catalysts such as aluminum chloride (AlCl3) to facilitate the reaction.
Temperature Control: Maintaining specific temperatures to optimize reaction rates and product formation.
Purification: Techniques such as distillation or recrystallization to purify the final product.
化学反応の分析
Types of Reactions
1,2-Dichloro-3-ethyl-6-fluorobenzene undergoes various chemical reactions, including:
Oxidation: Conversion of the ethyl group to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the chlorine atoms to hydrogen using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Replacement of the chlorine or fluorine atoms with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Hydroxide ions (OH-), amines (NH2R), and alkoxides (OR-).
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Benzene derivatives with hydrogen replacing chlorine atoms.
Substitution Products: Benzene derivatives with various functional groups replacing chlorine or fluorine atoms.
科学的研究の応用
1,2-Dichloro-3-ethyl-6-fluorobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 1,2-Dichloro-3-ethyl-6-fluorobenzene involves its interaction with molecular targets and pathways in chemical reactions. The compound exerts its effects through electrophilic aromatic substitution, where it forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate undergoes further reactions to yield the final product .
類似化合物との比較
Similar Compounds
1,3-Dichloro-2-fluorobenzene: Similar structure with chlorine and fluorine atoms attached to the benzene ring.
2,4-Dichloro-3-fluorobenzene: Another derivative with different positions of chlorine and fluorine atoms on the benzene ring.
1,2-Dichloro-4-ethylbenzene: Contains chlorine and ethyl groups but lacks the fluorine atom.
Uniqueness
1,2-Dichloro-3-ethyl-6-fluorobenzene is unique due to the specific positions of its substituents on the benzene ring, which influence its chemical reactivity and applications. The presence of both chlorine and fluorine atoms, along with an ethyl group, provides distinct properties compared to other similar compounds.
特性
分子式 |
C8H7Cl2F |
|---|---|
分子量 |
193.04 g/mol |
IUPAC名 |
2,3-dichloro-1-ethyl-4-fluorobenzene |
InChI |
InChI=1S/C8H7Cl2F/c1-2-5-3-4-6(11)8(10)7(5)9/h3-4H,2H2,1H3 |
InChIキー |
OEOJIWSEPCYRFB-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=C(C=C1)F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (3R,8aR)-5-(4-nitrophenyl)-3-phenyl-2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridine-6-carboxylate](/img/structure/B14038858.png)
